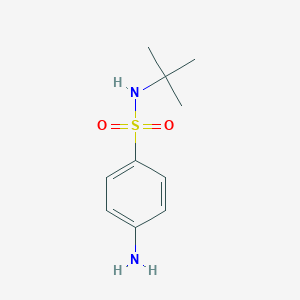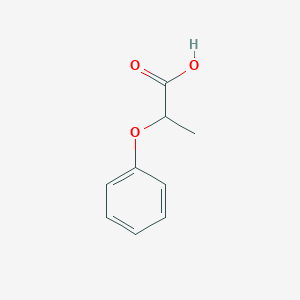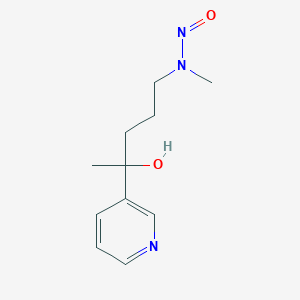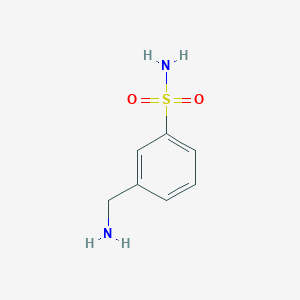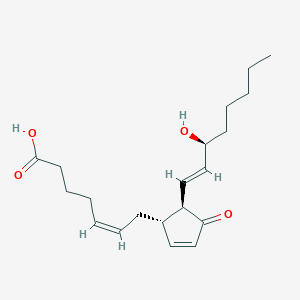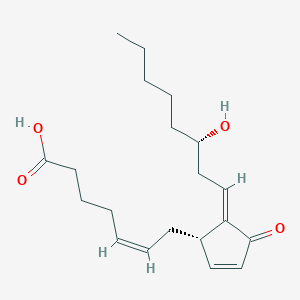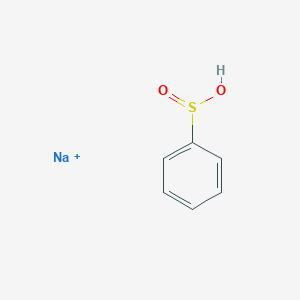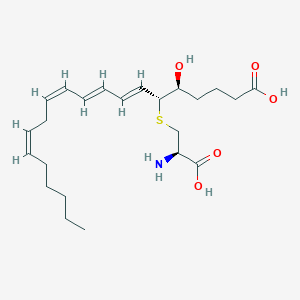
leukotriene E4
Overview
Description
Leukotriene E4 is a cysteinyl leukotriene involved in inflammation. It is produced by several types of white blood cells, including eosinophils, mast cells, tissue macrophages, and basophils. This compound is the final and most stable cysteinyl leukotriene formed from the sequential conversion of leukotriene C4 to leukotriene D4 and then to this compound . It is known to accumulate in breath condensation, plasma, and urine, making it the dominant cysteinyl leukotriene detected in biological fluids .
Mechanism of Action
Target of Action
Leukotriene E4 (LTE4) is a cysteinyl leukotriene involved in inflammation . It primarily targets the G-protein-coupled receptor 99 (GPR99) . This receptor is expressed in various immune cells, including neutrophils, mast cells, macrophages, and dendritic cells . These cells play a crucial role in the body’s immune response and inflammation .
Mode of Action
LTE4 interacts with its target, GPR99, to trigger a series of intracellular signaling events . This interaction stimulates the release of inflammatory mediators, leading to various physiological changes such as increased vascular permeability and contraction of bronchial smooth muscle .
Biochemical Pathways
LTE4 is part of the leukotriene family, which are inflammatory mediators produced by the oxidation of arachidonic acid (AA) by the enzyme arachidonate 5-lipoxygenase . LTE4 is formed from the sequential conversion of LTC4 to LTD4 and then to LTE4, which is the final and most stable cysteinyl leukotriene . The production of leukotrienes is usually accompanied by the production of histamine and prostaglandins, which also act as inflammatory mediators .
Pharmacokinetics
LTE4 is relatively stable compared to other leukotrienes and accumulates in breath condensation, in plasma, and in urine . Therefore, measurements of LTE4, especially in the urine, are commonly monitored in clinical research studies .
Result of Action
The interaction of LTE4 with its receptor GPR99 leads to a series of physiological changes, including increased vascular permeability and contraction of bronchial smooth muscle . These changes contribute to the symptoms of inflammation and are particularly relevant in conditions such as asthma and allergic rhinitis .
Action Environment
The action of LTE4 can be influenced by various environmental factors. For instance, in the context of mast cell activation syndrome, the presence of elevated levels of LTE4 in urine can inform the practitioner about specific metabolic pathways involved and target the treatment in a specific, personalized fashion . Furthermore, the production and excretion of LTE4 can be increased during severe asthma attacks and are especially high in people with aspirin-exacerbated respiratory disease .
Biochemical Analysis
Biochemical Properties
Leukotriene E4 is a product of the 5-lipoxygenase pathway of arachidonic acid metabolism . It is formed from the sequential conversion of LTC4 to LTD4 and then to LTE4, which is the final and most stable cysteinyl leukotriene . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with the enzyme 5-lipoxygenase, which is crucial for its synthesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is known to enhance endothelial cell permeability and myocardial contractility . It also plays a key role in bronchoconstriction and can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to the 5-lipoxygenase enzyme, which is crucial for its synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is relatively stable and accumulates in breath condensation, in plasma, and in urine, making it the dominant cysteinyl leukotriene detected in biological fluids . This stability allows for noninvasive specimen collection and avoids artifactual formation of LT during phlebotomy .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, in animal models of cerebral ischemia, 5-LO inhibitors such as caffeic acid have been shown to prevent the brain against ischemic damage .
Metabolic Pathways
This compound is involved in the 5-lipoxygenase pathway of arachidonic acid metabolism . This pathway involves various enzymes and cofactors, including the enzyme 5-lipoxygenase .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is formed from the sequential conversion of LTC4 to LTD4 and then to LTE4 . The transport and distribution of this compound are crucial for its role in inflammation .
Subcellular Localization
It is known that this compound is produced by several types of white blood cells, including eosinophils, mast cells, tissue macrophages, and basophils .
Preparation Methods
Leukotriene E4 is synthesized from arachidonic acid through the 5-lipoxygenase pathway. The synthetic route involves the conversion of arachidonic acid to leukotriene A4, which is then converted to leukotriene C4 by the addition of glutathione. Leukotriene C4 is subsequently converted to leukotriene D4 by the removal of a glutamic acid residue, and finally, leukotriene D4 is converted to this compound by the removal of a glycine residue
Chemical Reactions Analysis
Leukotriene E4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions include various metabolites of this compound, such as leukotriene F4 .
Scientific Research Applications
Leukotriene E4 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its role in the 5-lipoxygenase pathway and its interactions with other leukotrienes. In biology, this compound is investigated for its role in inflammation and immune responses. In medicine, it is studied for its involvement in respiratory diseases such as asthma and allergic rhinitis. Increased production and excretion of this compound have been linked to several respiratory diseases, and urinary this compound levels are monitored in clinical research studies .
Comparison with Similar Compounds
Leukotriene E4 is part of the cysteinyl leukotriene family, which also includes leukotriene C4 and leukotriene D4. These compounds share similar structures and functions but differ in their stability and biological activity. This compound is the most stable of the cysteinyl leukotrienes and accumulates in biological fluids, making it a useful biomarker for monitoring inflammatory responses . Compared to leukotriene C4 and leukotriene D4, this compound has a longer half-life and is more readily detected in clinical studies .
Properties
IUPAC Name |
(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9-,12-11+,16-13+/t19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZRAYGBFWZKMX-FRFVZSDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20897510 | |
| Record name | Leukotriene E4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20897510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Leukotriene E4 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002200 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
75715-89-8 | |
| Record name | Leukotriene E4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75715-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leukotriene E4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075715898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leukotriene E4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20897510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEUKOTRIENE E4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EYT8ATL7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Leukotriene E4 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002200 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine](/img/structure/B31971.png)
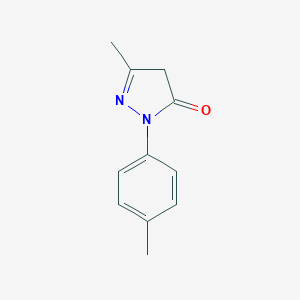
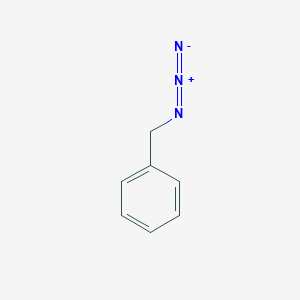
![2-[(2,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B31981.png)
